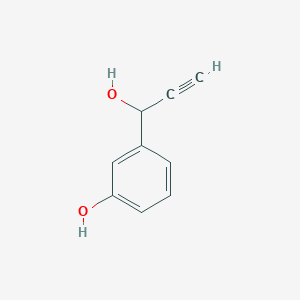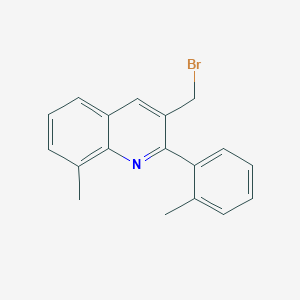
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromomethyl group at the 3-position, a methyl group at the 8-position, and an o-tolyl group at the 2-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 8-methyl-2-o-tolylquinoline, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-8-methyl-2-o-tolylquinoline
- 3-(Iodomethyl)-8-methyl-2-o-tolylquinoline
- 3-(Hydroxymethyl)-8-methyl-2-o-tolylquinoline
Uniqueness
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is unique due to the presence of the bromomethyl group, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and hydroxy analogs, the bromomethyl derivative may exhibit different reactivity patterns and potency in biological assays.
Propriétés
Formule moléculaire |
C18H16BrN |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline |
InChI |
InChI=1S/C18H16BrN/c1-12-6-3-4-9-16(12)18-15(11-19)10-14-8-5-7-13(2)17(14)20-18/h3-10H,11H2,1-2H3 |
Clé InChI |
IKEFDCOJWNFWLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


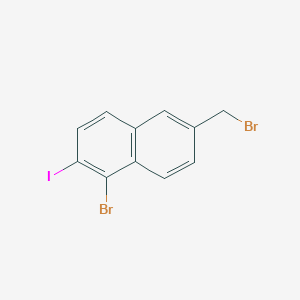
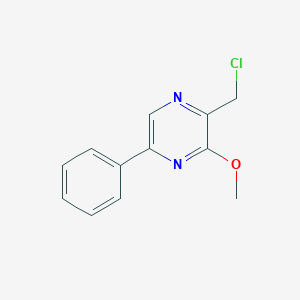
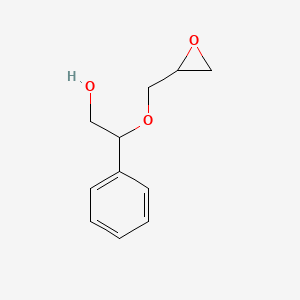
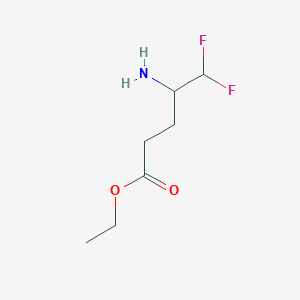
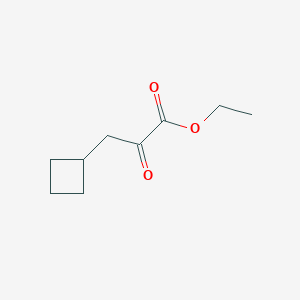
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)
![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)
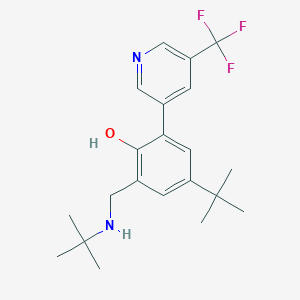
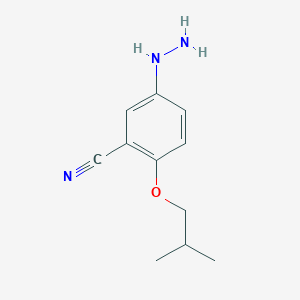
![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B8408915.png)
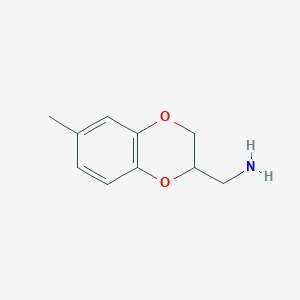
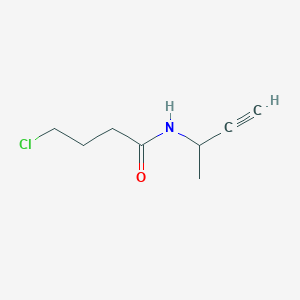
![di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate](/img/structure/B8408944.png)
